1-Bromo-3-(chloromethyl)-2-fluorobenzene
Overview
Description
1-Bromo-3-(chloromethyl)-2-fluorobenzene is an organohalogen compound with the molecular formula C7H5BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-fluorotoluene. The process typically includes:
Step 1: Bromination of 2-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromo-2-fluorotoluene.
Step 2: Chloromethylation of 1-bromo-2-fluorotoluene using formaldehyde (CH2O) and hydrochloric acid (HCl) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene ring to a more saturated form.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Fluorobenzoic acids.
Reduction: Fluorobenzene derivatives with reduced halogen content.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-2-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-(chloromethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-3-(bromomethyl)-2-fluorobenzene: Similar structure but with reversed positions of bromine and chlorine atoms, leading to different reactivity patterns.
1-Bromo-3-(methyl)-2-fluorobenzene: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.
Uniqueness: 1-Bromo-3-(chloromethyl)-2-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity profiles. This dual halogenation allows for versatile synthetic applications, making it a valuable compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608492 | |
Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786652-60-6 | |
Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.